molecular formula C22H21N3OS B2516322 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670270-47-0

5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2516322
CAS No.: 670270-47-0
M. Wt: 375.49
InChI Key: CPKZFYBDZLLLAP-UHFFFAOYSA-N
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Description

5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that features a unique structure combining quinoline and thia-diazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Scientific Research Applications

5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is unique due to its combination of the quinoline and thia-diazatricyclo frameworks, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-3-18-24-21(19-15-8-4-5-10-17(15)27-22(19)25-18)26-16-9-6-7-14-12-11-13(2)23-20(14)16/h6-7,9,11-12H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZFYBDZLLLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC5=C4N=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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